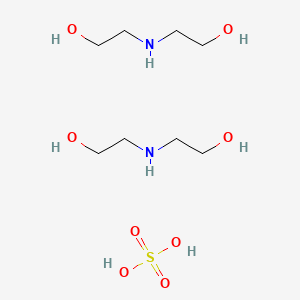![molecular formula C20H19FN4O3S B13820471 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazinylidene group, and a fluorophenyl moiety.
准备方法
The synthesis of 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methoxyphenylacetic acid to yield the target compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid.
化学反应分析
2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazinylidene group to a hydrazine moiety.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the replacement of the fluorine atom with other substituents.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Due to its unique structure, it is being investigated for its potential as an anticancer agent. The thiazolidinone ring is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiazolidinone ring can interact with DNA, potentially leading to anticancer activity by interfering with DNA replication and transcription.
相似化合物的比较
Similar compounds to 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide include:
Thiazolidinones: These compounds share the thiazolidinone ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Hydrazones: Compounds with hydrazone groups also show antimicrobial and anticancer activities, but their efficacy and specificity can vary.
Fluorophenyl derivatives: These compounds contain the fluorophenyl moiety and are known for their biological activity, including anti-inflammatory and anticancer effects.
In comparison, this compound is unique due to its combination of these functional groups, which may result in enhanced or synergistic biological activities.
属性
分子式 |
C20H19FN4O3S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-[(2E)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-12(13-7-9-14(21)10-8-13)24-25-20-23-19(27)17(29-20)11-18(26)22-15-5-3-4-6-16(15)28-2/h3-10,17H,11H2,1-2H3,(H,22,26)(H,23,25,27)/b24-12+ |
InChI 键 |
UIBSZKSQTPWOOC-WYMPLXKRSA-N |
手性 SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)/C3=CC=C(C=C3)F |
规范 SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



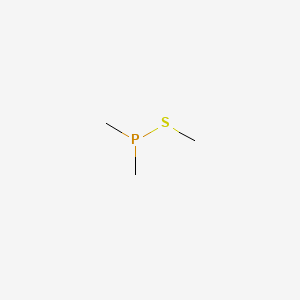

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)

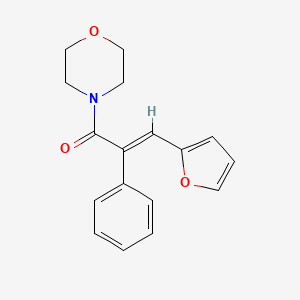
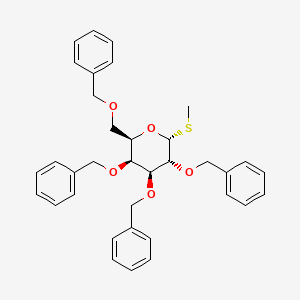

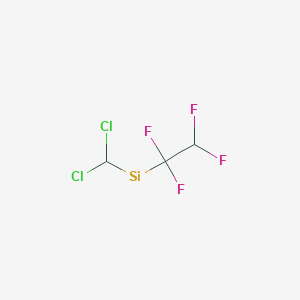
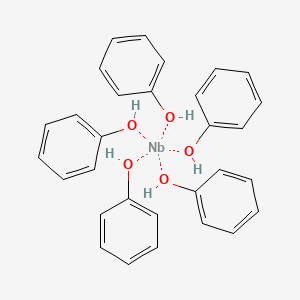
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
